molecular formula C31H52O3 B14277893 3-(4-Hydroxyphenyl)prop-2-EN-1-YL docosanoate CAS No. 125003-14-7

3-(4-Hydroxyphenyl)prop-2-EN-1-YL docosanoate

Cat. No.: B14277893
CAS No.: 125003-14-7
M. Wt: 472.7 g/mol
InChI Key: VNCVKIMHIFSCMV-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is an organic compound characterized by a long-chain fatty acid ester linked to a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)prop-2-en-1-ol with docosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, can also be explored for a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is used as a building block for the synthesis of more complex molecules. Its long-chain ester structure makes it useful in the study of lipid interactions and membrane dynamics.

Biology

In biological research, this compound can be used to study the effects of long-chain esters on cellular processes. It may also serve as a model compound for understanding the metabolism of similar esters in living organisms.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its lipophilic nature allows it to interact with cell membranes, making it a candidate for the development of lipid-based drug carriers.

Industry

Industrially, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be explored as a biodegradable lubricant.

Mechanism of Action

The mechanism by which 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)prop-2-en-1-yl palmitate: Similar structure but with a shorter fatty acid chain.

    3-(4-Hydroxyphenyl)prop-2-en-1-yl stearate: Another similar compound with an intermediate chain length.

Uniqueness

3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is unique due to its long-chain docosanoate ester, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity and potential for integration into lipid membranes, making it particularly useful in applications requiring strong lipid interactions.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

125003-14-7

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enyl docosanoate

InChI

InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-31(33)34-28-21-22-29-24-26-30(32)27-25-29/h21-22,24-27,32H,2-20,23,28H2,1H3

InChI Key

VNCVKIMHIFSCMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC=CC1=CC=C(C=C1)O

Origin of Product

United States

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